mk2 Inhibitor

Kinase selectivity profiling Non-ATP-competitive inhibition Off-target minimization

Select MK2 inhibitors based on mechanism. Non-ATP-competitive MK2-IN-1 (IC50=0.11 uM) shows exceptional selectivity in a 150-kinase panel. ATP-competitive PF-3644022 is a reference for rodent models with defined ED50. Covalent CC-99677 offers sustained engagement. Your selection should match your specific experimental requirements.

Molecular Formula C21H18N4OS
Molecular Weight 374.5 g/mol
Cat. No. B8038579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemk2 Inhibitor
Molecular FormulaC21H18N4OS
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C
InChIInChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26)
InChIKeyCMWRPDHVGMHLSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK2 Inhibitor Procurement Guide: Compound-Specific Differentiation and Evidence-Based Selection for MAPKAPK2 Inhibitors


Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2, MK2) is a serine/threonine kinase downstream of p38α MAPK that regulates pro-inflammatory cytokine production via mRNA stability and translation [1]. While p38α MAPK inhibitors have repeatedly failed in clinical trials due to dose-dependent toxicities and tachyphylaxis, MK2 inhibitors offer a more selective approach to blocking the p38/MK2 inflammatory axis while sparing p38-mediated anti-inflammatory and housekeeping functions [2]. MK2 inhibitors span multiple mechanistic classes: ATP-competitive small molecules (e.g., PF-3644022), non-ATP-competitive allosteric inhibitors (e.g., MK2-IN-1), covalent irreversible inhibitors (e.g., CC-99677/gamcemetinib), p38α/MK2 complex interface inhibitors (e.g., ATI-450/zunsemetinib), and PROTAC degraders (e.g., 30b). Selection among these requires compound-specific, quantifiable evidence of differentiation.

Why Generic MK2 Inhibitor Substitution Fails: Mechanistic and Pharmacologic Divergence Demands Compound-Specific Selection


MK2 inhibitors are not interchangeable due to fundamental differences in binding mechanism, selectivity profile, and pharmacokinetic behavior that directly impact experimental and therapeutic outcomes. ATP-competitive MK2 inhibitors (e.g., PF-3644022, Ki = 3 nM) historically suffered from low solubility, poor cell permeability, and inadequate kinase selectivity [1]. Non-ATP-competitive inhibitors (e.g., MK2-IN-1, IC50 = 0.11 μM) circumvent selectivity issues by binding outside the ATP pocket but may exhibit reduced cellular potency relative to biochemical potency [2]. Covalent irreversible inhibitors (e.g., CC-99677) offer sustained target engagement but require specific residue targeting (Cys140) not present in all kinases [3]. p38α/MK2 complex interface inhibitors (e.g., ATI-450) selectively block MK2 phosphorylation while sparing p38α activation of PRAK and ATF2, a differentiation from direct MK2 catalytic inhibitors [4]. These mechanistic differences translate to divergent in vivo efficacy, safety profiles, and clinical applicability. Selection based solely on in-class activity without compound-specific evidence risks experimental failure and wasted procurement resources.

MK2 Inhibitor Comparative Evidence: Quantitative Differentiation Data for Procurement Decision-Making


Non-ATP-Competitive MK2 Inhibitors Demonstrate Superior Kinase Selectivity Versus ATP-Competitive Inhibitors

Non-ATP-competitive MK2 inhibitors (e.g., MK2-IN-1, furan-2-carboxyamide series) achieve superior kinase selectivity compared to ATP-competitive MK2 inhibitors by binding outside the highly conserved ATP pocket [1][2]. In a broad selectivity panel of 150 protein kinases at 10 μM, non-ATP-competitive MK2-IN-1 (IC50 = 0.11 μM for MK2) significantly inhibited only CK1γ3 at greater than 50%, demonstrating exceptional selectivity [1]. In contrast, ATP-competitive MK2 inhibitors historically exhibited poor kinase selectivity due to high ATP-binding site conservation across the kinome [2]. Biophysical and biochemical studies confirmed that targeting the region outside the ATP pocket enables the development of highly selective MK2 inhibitors [3].

Kinase selectivity profiling Non-ATP-competitive inhibition Off-target minimization

ATP-Competitive MK2 Inhibitor PF-3644022: Defined Biochemical Potency and In Vivo Efficacy Benchmarks

PF-3644022 represents a well-characterized ATP-competitive MK2 inhibitor with quantifiable potency and oral in vivo efficacy. PF-3644022 inhibits MK2 with Ki = 3 nM (IC50 = 5.2 nM) and demonstrates oral anti-inflammatory efficacy in both acute and chronic disease models [1][2]. In LPS-stimulated human whole blood, PF-3644022 inhibits TNFα and IL-6 production with IC50 values of 1.6 μM and 10.3 μM, respectively [1]. In the rat acute LPS-induced TNFα model, dose-dependent inhibition shows ED50 = 6.9 mg/kg, while in the chronic streptococcal cell wall-induced arthritis model, paw swelling inhibition ED50 = 20 mg/kg [1]. Efficacy in the chronic model correlates with maintaining Cmin above the rat LPS TNFα EC50 [1].

ATP-competitive inhibition In vivo efficacy TNFα inhibition

Covalent Irreversible MK2 Inhibitor CC-99677 (Gamcemetinib): Sustained Target Engagement Without Tachyphylaxis in Human Studies

CC-99677 (gamcemetinib) differentiates from reversible MK2 inhibitors through covalent irreversible binding to Cys140 in the MK2 ATP binding site via an SNAr mechanism [1]. This covalent mechanism translates to sustained pharmacodynamic effects without tachyphylaxis, a critical failure mode of p38 inhibitors [1]. In a Phase 1 multiple ascending-dose study (NCT03554993) of 37 healthy volunteers receiving 10-150 mg daily for 14 days, CC-99677 demonstrated linear, dose-proportional pharmacokinetics with no accumulation [2]. Target engagement increased cumulatively, reaching steady-state by day 8, with plateau at 120-150 mg doses [2]. Sustained reduction in ex vivo stimulated TNFα, IL-6, and chemokine production was observed throughout the 14-day dosing period at doses >10 mg [2]. Biochemical IC50 = 156.3 nM; cellular EC50 = 89 nM in MK2 pathway inhibition assays [1].

Covalent inhibition Sustained pharmacodynamics Clinical pharmacokinetics

PROTAC MK2 Degrader 30b: Catalytic Degradation Achieves Potency Superior to Traditional Occupancy-Based Inhibition

MK2-selective PROTAC degrader 30b (containing trifluoroethoxypyridine warhead and VHL E3 ligase ligand) achieves MK2 depletion with DC50 = 0.005 ± 0.001 μM (5 nM) while showing minimal RIPK1 degradation (DC50 >2.5 μM), representing >500-fold degradation selectivity [1]. This catalytic degradation mechanism fundamentally differs from occupancy-based inhibition, enabling substoichiometric target elimination. 30b degrades MK2 in a dose-, time-, VHL-, and UPS-dependent manner and demonstrates direct binding to p38α with indirect MK2 degradation [1]. In vivo, 30b shows moderate efficacy and excellent MK2 degradation in MOLT-4 mouse xenograft models [1]. Most MK2 inhibitors, except ATI-450, have faced clinical development hurdles; PROTAC degradation represents an emerging alternative strategy with poorly explored therapeutic potential [1].

PROTAC Targeted protein degradation Catalytic mechanism

p38α/MK2 Complex Interface Inhibitor ATI-450 (Zunsemetinib): Pathway-Selective Inhibition Spares Non-MK2 p38α Effectors

ATI-450 (zunsemetinib, formerly CDD-450) uniquely binds with high affinity to the interface of the p38α-MK2 complex, selectively inhibiting p38α-catalyzed phosphorylation of MK2 while sparing p38α activation of other effectors including PRAK and ATF2 [1][2]. This pathway-selective mechanism differentiates ATI-450 from both direct p38α inhibitors (which broadly suppress all p38α outputs) and direct MK2 catalytic inhibitors (which target MK2 downstream of its activation). In preclinical studies, ATI-450 was as efficacious as global p38α MAPK inhibitors in decreasing inflammation in disease models while potentially avoiding the transient efficacy and safety issues associated with global p38α inhibition [2]. ATI-450 decreases IL-1β, IL-6, and TNFα production by promoting mRNA instability and attenuates NOMID-associated complications in a transgenic mouse model of CAPS [2].

p38α/MK2 complex Pathway-selective inhibition Inflammasome priming

Dual p38/MK2 Inhibitor S024: Comprehensive Preclinical PK/ADME Profile with Favorable Drug-Drug Interaction Risk Assessment

S024, a novel dual p38/MK2 inhibitor, has been comprehensively characterized for preclinical PK/ADME and drug-drug interaction (DDI) potential, providing a quantitative benchmark for compounds in this class [1]. S024 demonstrated high oral bioavailability in rats (F% = 56.3-101%) and dogs (F% = 40.1-110%) despite low Caco-2 permeability attributable to P-gp-mediated efflux [1]. Hepatic clearance varied across species: 320.9 mL/min/kg (mice), 43.8 mL/min/kg (rats), <25.6 mL/min/kg (dogs), 25.7 mL/min/kg (monkeys), and <10.3 mL/min/kg (human predicted) [1]. CYP2C8 and CYP3A were identified as primary metabolic enzymes. DDI profiling revealed only modest CYP2C8 inhibition (IC50 = 77.2 μM) and minimal inhibition of ABC/SLC transporters at predicted therapeutic concentrations [1].

Preclinical pharmacokinetics ADME profiling Drug-drug interaction

MK2 Inhibitor Application Scenarios: Evidence-Based Selection by Research Objective and Assay Context


Kinase Selectivity Profiling and Target Validation Studies Requiring Minimal Off-Target Confounding

For target validation experiments where clean MK2 engagement without off-target kinase inhibition is critical, select non-ATP-competitive MK2 inhibitors (e.g., MK2-IN-1). These compounds demonstrate exceptional selectivity in broad kinase panels (150 kinases at 10 μM), with only CK1γ3 showing >50% inhibition [1]. Their binding outside the conserved ATP pocket enables MK2-specific pharmacology unattainable with ATP-competitive inhibitors [2].

Preclinical In Vivo Efficacy Studies Requiring Validated Oral Anti-Inflammatory Activity

For rodent inflammation models requiring a well-characterized orally bioavailable MK2 inhibitor with established efficacy benchmarks, PF-3644022 provides a reference ATP-competitive compound. Defined ED50 values (6.9 mg/kg acute LPS TNFα; 20 mg/kg chronic SCW arthritis) enable dose selection and comparative pharmacology against novel MK2 inhibitors [1]. Its inhibition of TNFα (IC50 = 160 nM in U937 cells, 1.6 μM in whole blood) provides clear ex vivo biomarker correlation [1].

Chronic Inflammation or Autoimmune Disease Models Requiring Sustained Pharmacodynamics Without Tachyphylaxis

For studies requiring prolonged target engagement without diminished response over time, covalent irreversible MK2 inhibitors (e.g., CC-99677) offer a mechanistically distinct advantage. Human Phase 1 data demonstrate sustained TNFα and IL-6 suppression throughout 14-day dosing without tachyphylaxis [1]. This profile directly addresses the clinical failure mode of p38 inhibitors and may translate to improved chronic disease model outcomes [2].

Advanced Mechanistic Studies Requiring Complete MK2 Pathway Elimination via Catalytic Degradation

For applications where occupancy-based inhibition is insufficient (e.g., scaffolding function interrogation, resistance mechanism studies), PROTAC MK2 degraders (e.g., 30b) enable catalytic target elimination. With DC50 = 5 nM for MK2 and >500-fold degradation selectivity over RIPK1, these tools allow complete pathway ablation rather than transient inhibition [1]. In vivo degradation efficacy has been validated in MOLT-4 mouse xenograft models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for mk2 Inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.